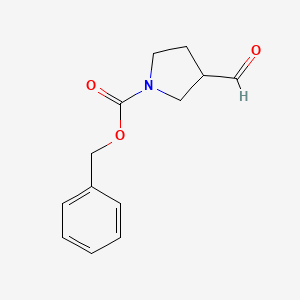

Benzyl 3-formylpyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404973 | |

| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276872-86-7 | |

| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 276872-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its structure incorporates a pyrrolidine ring, a core motif in numerous natural products and synthetic drugs, functionalized with a reactive aldehyde group and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This strategic combination of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures and biologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the public domain.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| CAS Number | 276872-86-7 | [1] |

| Appearance | Typically a white crystalline solid or amorphous powder. | [2] |

| Melting Point | Data not readily available. For a structurally similar compound, Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, the melting point is 114.00 °C. | [2] |

| Boiling Point | Data not readily available. For a structurally similar compound, Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, the boiling point is 285.00 °C. | [2] |

| Solubility | Likely soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Solubility is expected to be limited in nonpolar solvents. | [2][3] |

| Purity | Commercially available with a purity of ≥95%. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Predicted and expected spectral data are summarized in the following tables.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| >9.5 (s or d) | Formyl H (CHO) |

| 7.3-7.4 (m) | Aromatic H's (C₆H₅) |

| ~5.1 (s) | Benzylic H's (OCH₂) |

| Aliphatic region | Pyrrolidine ring H's |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (aldehyde) |

| ~1700 | C=O stretch (carbamate) |

Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Monoisotopic Mass | 233.1052 u |

| Expected [M+H]⁺ | 234.1125 |

| Characteristic Fragmentation | Loss of the benzyl group, cleavage of the pyrrolidine ring. |

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of a pyrrolidine precursor with a benzyloxycarbonyl (Cbz) group, followed by the introduction or modification of the formyl group.[1]

Synthetic Pathway Overview

A common synthetic strategy starts from pyrrolidine-3-carboxylic acid. The nitrogen is first protected with a Cbz group, followed by the reduction of the carboxylic acid to a primary alcohol, which is then oxidized to the final aldehyde.

Caption: Synthetic pathway for this compound.

Key Reactions and Experimental Protocols

The formyl group of this compound is highly reactive and susceptible to a variety of chemical transformations.

1. Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

2. Horner-Wadsworth-Emmons Reaction

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the conversion of the aldehyde to an α,β-unsaturated ester.

-

Experimental Protocol:

-

To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting α,β-unsaturated ester by column chromatography.

-

References

Technical Guide: Benzyl 3-formylpyrrolidine-1-carboxylate (CAS: 276872-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-formylpyrrolidine-1-carboxylate, with CAS number 276872-86-7, is a valuable chiral building block in organic synthesis and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This compound's utility stems from its bifunctional nature: a formyl group at the 3-position that serves as a versatile handle for carbon-carbon bond formation and other transformations, and a benzyloxycarbonyl (Cbz) protected nitrogen that allows for controlled manipulation of the pyrrolidine ring. This guide provides a comprehensive overview of its synthesis, key reactions, and physicochemical properties.

Physicochemical and Spectroscopic Data

While experimentally determined physical properties such as melting and boiling points are not consistently reported in the literature, a summary of its key chemical identifiers and predicted spectroscopic data is provided below.

| Property | Value |

| CAS Number | 276872-86-7 |

| Molecular Formula | C₁₃H₁₅NO₃[1] |

| Molecular Weight | 233.26 g/mol [1] |

| Monoisotopic Mass | 233.1052 u[1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | ~9.6 ppm (s, 1H, CHO), ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, OCH₂Ph)[1] |

| ¹³C NMR | >195 ppm (CHO), ~155 ppm (N-COO), 127-136 ppm (Ar-C), ~67 ppm (OCH₂)[1] |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O, aldehyde), ~1690-1710 cm⁻¹ (C=O, carbamate)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step sequence starting from pyrrolidine-3-carboxylic acid. The general synthetic workflow is outlined below.

References

Technical Guide: N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde. This compound, a key building block in medicinal chemistry, incorporates the pyrrolidine scaffold, a privileged structure in numerous biologically active molecules.

Chemical Structure and Properties

N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde, also known as benzyl 3-formylpyrrolidine-1-carboxylate, is a carbamate-protected pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations. The aldehyde functional group at the 3-position of the pyrrolidine ring is a versatile handle for a variety of chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 276872-86-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.267 g/mol | [1] |

| Appearance | Yellow, viscous liquid | [2] |

| Boiling Point | 369.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [1] |

| Canonical SMILES | C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | [1] |

| InChI Key | GDPSCBPOCONUDM-UHFFFAOYSA-N | [1] |

Synthesis

A common and effective method for the synthesis of N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde is the Swern oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine.[1][3] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine[1][3]

Materials:

-

N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of oxalyl chloride (1.12 eq, 2.8 mmol) in anhydrous dichloromethane (5 mL), add a solution of dimethyl sulfoxide (2.24 eq, 5.6 mmol) in anhydrous dichloromethane (1 mL) dropwise at -75 °C. Stir the reaction mixture for 2 minutes.

-

Slowly add a solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (1.0 eq, 2.5 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture, maintaining the temperature at -75 °C. Continue stirring for 30 minutes.

-

Add triethylamine (5.12 eq, 12.8 mmol) to the reaction mixture and stir for an additional 5 minutes at -75 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with dichloromethane (100 mL).

-

Wash the organic phase sequentially with water (100 mL) and saturated brine solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1, v/v) as the eluent to afford N-(benzyloxycarbonyl)-3-pyrrolidinecarboxaldehyde as the final product.

Yield: Approximately 78%.[1][3]

References

Benzyl 3-formylpyrrolidine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key experimental protocols for Benzyl 3-formylpyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a functionalized pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, while the formyl group at the 3-position provides a reactive handle for further chemical modifications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.27 g/mol | [1] |

| Alternate Molecular Weight | 233.26 g/mol | [2][3][4] |

Synthetic Workflow

The synthesis of this compound is typically achieved through a three-step process starting from pyrrolidine-3-carboxylic acid. This synthetic route involves:

-

N-Protection: The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group.

-

Reduction: The carboxylic acid moiety is reduced to a primary alcohol.

-

Oxidation: The resulting alcohol is selectively oxidized to the desired aldehyde.

The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid

This procedure outlines the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a reaction vessel, and cool the mixture in an ice bath.

-

While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid.

Step 2: Synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This step involves the reduction of the carboxylic acid to a primary alcohol. A common method is the reduction of an in-situ formed mixed anhydride or acid chloride with sodium borohydride.

Materials:

-

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to form the acid chloride in situ.

-

In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 equivalents) in anhydrous THF and cool to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the sodium borohydride suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of this compound

This final step is the selective oxidation of the primary alcohol to the aldehyde. A mild oxidation, such as the Dess-Martin periodinane oxidation, is employed to prevent over-oxidation to the carboxylic acid.

Materials:

-

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a dry reaction flask.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring its completion by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound.

References

An In-depth Technical Guide on the Physical Properties of 1-Cbz-3-formyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 1-Cbz-3-formyl-pyrrolidine, a versatile building block in organic synthesis. Due to the nature of this compound primarily as a synthetic intermediate, comprehensive experimental data on its physical properties is not extensively documented in publicly available literature. This guide compiles the available information and provides a general experimental context for its synthesis.

Core Physical Properties

The fundamental physical properties of 1-Cbz-3-formyl-pyrrolidine are summarized below. It is important to note that while the molecular formula and weight are well-established, other physical properties such as melting point, boiling point, and density are not consistently reported from experimental data and are often predicted values for structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.27 g/mol | [1][2] |

| CAS Number | 276872-86-7 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Note: Researchers should determine these physical properties experimentally for their specific samples as needed.

Experimental Protocols

General Synthesis of 1-Cbz-3-formyl-pyrrolidine

The synthesis of 1-Cbz-3-formyl-pyrrolidine, also known as benzyl 3-formylpyrrolidine-1-carboxylate, typically involves the oxidation of the corresponding alcohol, 1-Cbz-3-(hydroxymethyl)pyrrolidine. A common and effective method for this transformation is the Swern oxidation or a similar mild oxidation procedure.

Materials:

-

1-Cbz-3-(hydroxymethyl)pyrrolidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.

-

A solution of 1-Cbz-3-(hydroxymethyl)pyrrolidine in anhydrous dichloromethane is then added dropwise to the reaction mixture.

-

After stirring for a specified time, triethylamine is added to the reaction mixture to quench the reaction and neutralize the acid formed.

-

The reaction is allowed to warm to room temperature.

-

Water is added to the reaction mixture, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure 1-Cbz-3-formyl-pyrrolidine.

Note: This is a generalized procedure. Specific quantities, reaction times, and purification conditions should be optimized for each scale and specific laboratory conditions.

Visualizations

Synthesis Workflow of 1-Cbz-3-formyl-pyrrolidine

The following diagram illustrates the general synthetic pathway for the preparation of 1-Cbz-3-formyl-pyrrolidine from its corresponding alcohol precursor.

References

Spectral Data Analysis of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No: 276872-86-7), a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound, with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol , is a versatile heterocyclic compound.[1] The presence of a protected pyrrolidine ring and a reactive aldehyde functional group makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical transformations.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.7 | s | 1H, -CHO |

| 7.42-7.28 | m | 5H, Ar-H |

| 5.14 | s | 2H, -CH₂-Ph |

| 3.90-3.72 | m | 1H, Pyrrolidine-H |

| 3.68-3.35 | m | 3H, Pyrrolidine-H |

| 3.15-2.96 | m | 1H, Pyrrolidine-H |

| 2.32-2.02 | m | 2H, Pyrrolidine-H |

Source: ChemicalBook, 2023[2]

¹³C NMR

| Predicted Chemical Shift (δ) ppm | Assignment |

| >195 | C=O (aldehyde) |

| ~155 | C=O (carbamate) |

| 127-136 | Aromatic C |

| ~67 | -CH₂-Ph |

| 25-60 | Pyrrolidine C |

Source: BenchChem, 2023 (Predicted)[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1725 | C=O stretch (aldehyde) |

| ~1700 | C=O stretch (carbamate) |

| ~1410 | C-N stretch |

| ~1100-1350 | C-O stretch |

Note: These are expected absorption bands based on the functional groups present.

Mass Spectrometry (MS)

| m/z | Assignment |

| 233.1052 | [M]⁺ (Monoisotopic Mass) |

| 234.1125 | [M+H]⁺ |

Source: BenchChem, 2023[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine. A common method is the Swern oxidation.[2]

Procedure:

-

A solution of oxalyl chloride (2.8 mmol) in dichloromethane (5 mL) is cooled to -75 °C.

-

Dimethyl sulfoxide (5.6 mmol) dissolved in dichloromethane (1 mL) is added dropwise, and the mixture is stirred for 2 minutes.

-

A solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (2.5 mmol) in dichloromethane (2 mL) is slowly added at -75 °C, and the reaction is stirred for 30 minutes.

-

Triethylamine (12.8 mmol) is added, and the reaction is stirred for 5 minutes before warming to room temperature.

-

The reaction is quenched with water (10 mL), and the product is extracted with dichloromethane (100 mL).

-

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1, v/v) to yield the final product.[2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 200 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectral data presented in this guide provide a foundational understanding of the structural features of this compound. The distinct signals in the NMR, IR, and MS spectra are consistent with its molecular structure and provide a reliable means for its identification and characterization in research and development settings. The provided synthesis and analysis protocols offer a practical framework for its preparation and quality control.

References

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of Benzyl 3-formylpyrrolidine-1-carboxylate (CAS No: 276872-86-7). Due to the limited availability of specific experimental data in public literature, this document outlines a predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound, which includes a polar carboxylate and an aldehyde functional group alongside a non-polar benzyl group, suggests a varied solubility profile.[1][2] It is anticipated to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents and water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of the solvent can effectively solvate the polar functional groups of the compound.[1] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity is expected to facilitate dissolution. | |

| Acetonitrile (ACN) | Soluble | A common solvent for a wide range of organic compounds. | |

| Acetone | Soluble | Capable of dissolving moderately polar compounds. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group can interact with the polar parts of the molecule, while the ethyl group interacts with the non-polar benzyl group.[1] |

| Methanol | Soluble | Similar to ethanol, it is a good solvent for many organic compounds. | |

| Isopropanol | Moderately Soluble | Lower polarity than ethanol and methanol may result in slightly lower solubility. | |

| Nonpolar | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |

| Toluene | Sparingly Soluble | The aromatic nature might offer some interaction with the benzyl group, but overall solubility is expected to be low. | |

| Aqueous | Water | Insoluble | The presence of the large, non-polar benzyl and pyrrolidine rings is likely to dominate over the polar groups, leading to poor water solubility. |

| 5% Aqueous HCl | Likely Insoluble | The compound does not possess a basic functional group that would be protonated to form a soluble salt.[3][4] | |

| 5% Aqueous NaOH | Likely Insoluble | The compound does not possess a sufficiently acidic proton to be deprotonated by a weak base to form a soluble salt.[3][4] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, the following detailed experimental protocols are recommended.

This protocol provides a rapid assessment of solubility in various solvents.[3][4][5][6]

Materials:

-

This compound

-

A selection of solvents (as listed in Table 1)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain.

-

Insoluble: No apparent dissolution of the solid is observed.

-

-

Repeat the procedure for each solvent to be tested.

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial (ensure there is undissolved solid at equilibrium).

-

Add a known volume of the selected solvent (e.g., 5 mL).

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Measurement.

References

Technical Guide: Material Safety of Benzyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data for research and development professionals. Users should always consult the official SDS from their supplier before handling this chemical and ensure they are fully trained in laboratory safety procedures.

Chemical Identification and Properties

Benzyl 3-formylpyrrolidine-1-carboxylate is a heterocyclic building block utilized in the synthesis of various pharmaceutical compounds.[1] Its functionalized pyrrolidine structure makes it a valuable intermediate in medicinal chemistry.[2]

| Property | Value | Source |

| CAS Number | 276872-86-7 | [3][4] |

| Molecular Formula | C13H15NO3 | [2][3][4] |

| Molecular Weight | 233.26 g/mol | [2][3] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically ≥97% | [3] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, it is classified with a "Warning" signal word and as an "Irritant" under the Globally Harmonized System (GHS).[2][3] Standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Irritant | Warning | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[6] Prevent the formation of dust and aerosols.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store at room temperature, sealed in a dry environment.[3] Incompatible materials to avoid include strong oxidizing agents, bases, and metals.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following procedures are recommended based on general guidelines for similar chemical compounds.

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Remove all sources of ignition.[5][6] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5] Do not flush into the sewer system.[5]

Fire-Fighting Measures

This material may be combustible.[5] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]

Experimental Protocols: General Safe Handling

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, a general workflow for its safe handling in a research setting is outlined below.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available in the public domain.[6] As with many research chemicals, its toxicological properties have not been fully investigated.[7] It is advised to handle it as a potentially hazardous substance and prevent its release into the environment.[6] Some related compounds are noted to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[6] Contaminated packaging should be treated as the chemical itself.

References

- 1. BENZYL 3-PYRROLINE-1-CARBOXYLATE | 31970-04-4 [chemicalbook.com]

- 2. This compound | 276872-86-7 | Benchchem [benchchem.com]

- 3. This compound - CAS:276872-86-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. BENZYL 3-FORMYL-1-PYRROLIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. combi-blocks.com [combi-blocks.com]

Key characteristics of the pyrrolidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in medicinal chemistry. Its deceptively simple structure belies a wealth of chemical and physical properties that make it an invaluable building block in the design of novel therapeutics. The pyrrolidine ring is a recurring motif in numerous natural products and is a key component in a significant number of FDA-approved drugs, highlighting its importance in the pharmaceutical landscape.[1][2][3] This technical guide provides a comprehensive overview of the key characteristics of the pyrrolidine scaffold, including its structural and physicochemical properties, synthetic methodologies, and its role in the modulation of critical biological pathways.

Core Physicochemical and Structural Characteristics

The utility of the pyrrolidine scaffold in drug design stems from a unique combination of properties that influence a molecule's pharmacokinetics and pharmacodynamics. These include its three-dimensional nature, basicity, and conformational flexibility.[4][5]

Three-Dimensionality and Stereochemical Diversity: Unlike flat, aromatic systems, the saturated sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry.[6][7] This non-planar structure allows for a more comprehensive exploration of chemical space, enabling the design of molecules with precise spatial arrangements of functional groups for optimal interaction with biological targets.[1] Furthermore, the presence of multiple chiral centers in substituted pyrrolidines provides a rich source of stereochemical diversity, which is crucial for enhancing potency and selectivity while minimizing off-target effects and toxicity.[6][7]

Conformational Flexibility and "Pseudorotation": The pyrrolidine ring is not rigid and can adopt a range of conformations through a phenomenon known as pseudorotation, where the pucker of the ring moves around the five atoms.[1][6] The two most common envelope conformations are Cγ-exo and Cγ-endo.[8][9] The conformational preference can be influenced by the nature and stereochemistry of substituents on the ring, allowing medicinal chemists to "lock" the ring into a specific conformation to favor binding to a particular biological target.[1][8][10]

Basicity and Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity, with a pKa of the conjugate acid around 11.27.[5][11] This basic center can be crucial for forming ionic interactions with acidic residues in target proteins and can significantly influence a compound's aqueous solubility and overall pharmacokinetic profile.[5] Compared to its six-membered counterpart, piperidine, pyrrolidine is slightly less lipophilic.[5] The nitrogen atom also serves as a key point for substitution, with a vast majority of pyrrolidine-containing drugs being substituted at the N-1 position.[1]

Data Presentation: Physicochemical Properties and Biological Activity

To facilitate comparison, the following tables summarize key quantitative data for the parent pyrrolidine scaffold, selected FDA-approved drugs containing the pyrrolidine motif, and examples of their biological activities.

Table 1: Physicochemical Properties of Pyrrolidine and Representative Drugs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP |

| Pyrrolidine | C₄H₉N | 71.12 | 11.27 | 0.46 |

| Acalabrutinib | C₂₆H₂₃N₇O₂ | 465.51 | Not Reported | 3.5 |

| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | Not Reported | -0.1 |

| Daclatasvir | C₄₀H₅₀N₈O₆ | 738.88 | Not Reported | 5.2 |

| Captopril | C₉H₁₅NO₃S | 217.29 | 3.7 (thiol), 9.8 (carboxyl) | 0.34 |

Data compiled from various sources.[5][12][13][14]

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [4] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [4] |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287) | MDA-MB-231 | 1.37 ± 0.15 | [15] |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287) | MCF-7 | 1.43 ± 0.18 | [15] |

| Pyrrolidine-carboxamide (Compound 7g) | A-549 | < 0.90 | [10] |

| Pyrrolidine-carboxamide (Compound 7g) | MCF-7 | < 0.90 | [10] |

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class/Name | Target Enzyme | IC₅₀ | Reference |

| Pyrrolidine sulfonamide (Compound 23d) | DPP-IV | 11.32 ± 1.59 µM | [11] |

| Pyrrolidine-based Chalcone (Compound 3) | α-Amylase | 14.61 ± 0.12 µM | [16] |

| Pyrrolidine-based Chalcone (Compound 3) | α-Glucosidase | 25.38 ± 2.09 µM | [16] |

| Pyrrolidine pentamine (Compound 2700.001) | AAC(6')-Ib | - | [17] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5 nM | [18] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | - | [13] |

Table 4: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class/Name | Virus | Assay | EC₅₀ | Reference |

| Daclatasvir | Hepatitis C Virus (HCV) Genotype 1b | Replicon | 0.009 nM | [19] |

| Pibrentasvir | Hepatitis C Virus (HCV) Genotype 1a | Replicon | 0.002 nM | [20] |

| Pyrrolo[2,3-d]pyrimidine (Compound 1) | Zika Virus (ZIKV) | Reporter | 5.25 µM | [21] |

| Pyrrolo[2,3-d]pyrimidine (Compound 23) | Zika Virus (ZIKV) | Reporter | 5.70 µM | [21] |

Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs

The versatility of the pyrrolidine scaffold allows for its incorporation into drugs that target a wide array of signaling pathways implicated in various diseases.

Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is essential for the proliferation and survival of both normal and malignant B-cells.[1] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking BTK, acalabrutinib effectively halts downstream signaling, inducing apoptosis and inhibiting the proliferation of malignant B-cells.[2][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes

Vildagliptin is an oral anti-diabetic drug that acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[10][22] DPP-4 is an enzyme that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][23] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[24][25] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, thereby enhancing insulin secretion and reducing glucagon levels, which leads to improved glycemic control in patients with type 2 diabetes.[8][22]

Hepatitis C Virus (HCV) NS5A Inhibition

Daclatasvir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[2][5] NS5A is a multifunctional protein that is essential for both viral RNA replication and the assembly of new virus particles.[4][15] It plays a critical role in the formation of the membranous web, a cellular structure where viral replication takes place.[5] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its functions.[2][5] This inhibition prevents the formation of the replication complex and interferes with virion assembly, thereby potently blocking the HCV life cycle.[5][9][17]

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[18]

General Procedure:

-

Generation of the Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-amino acid (e.g., sarcosine, 1.0 equivalent) and the aldehyde (1.0 equivalent) in a suitable solvent (e.g., toluene or THF).

-

Heat the mixture to reflux (temperature will depend on the solvent) for 1-2 hours with azeotropic removal of water (using a Dean-Stark apparatus) to facilitate the in situ formation of the azomethine ylide via decarboxylation.

-

Cycloaddition Reaction: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

-

Add the dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the chosen temperature for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[22]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assay: α-Glucosidase

This assay is used to determine the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.[8]

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).

-

α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

-

Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.

-

Test Compound Solutions: Prepare various concentrations of the pyrrolidine derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the phosphate buffer.

-

Add 10 µL of the test compound solution to the respective wells.

-

Add 20 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyrrolidine scaffold is a cornerstone of modern drug discovery, offering a unique combination of structural, physicochemical, and stereochemical properties that are highly desirable for the development of novel therapeutic agents. Its three-dimensional nature and conformational flexibility allow for precise tailoring of molecular shape for optimal target engagement, while its basicity can be leveraged to fine-tune pharmacokinetic properties. The diverse synthetic methodologies available for the construction and functionalization of the pyrrolidine ring provide a robust platform for the generation of compound libraries with extensive chemical diversity. As demonstrated by its prevalence in a wide range of clinically successful drugs, the pyrrolidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new medicines to address unmet medical needs.

References

- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 2. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. benchchem.com [benchchem.com]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 8. jicrcr.com [jicrcr.com]

- 9. youtube.com [youtube.com]

- 10. Vildagliptin - Wikipedia [en.wikipedia.org]

- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 12. Pyrrolidine 99 123-75-1 [sigmaaldrich.com]

- 13. Pyrrolidine [drugfuture.com]

- 14. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 19. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 22. academic.oup.com [academic.oup.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pyrrolidine synthesis [organic-chemistry.org]

- 25. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 3-formylpyrrolidine-1-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development to ensure the integrity and purity of this versatile building block.

Chemical Properties and Structure

This compound is a chiral synthetic intermediate featuring a pyrrolidine ring, a formyl (aldehyde) group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. Its chemical structure dictates its reactivity and stability profile.

| Property | Value |

| CAS Number | 276872-86-7 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Typically a solid |

| Purity | Usually ≥95% |

Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the aldehyde and the N-benzyloxycarbonyl (N-Cbz) group.

The aldehyde functional group is susceptible to oxidation and polymerization. Oxidation can lead to the corresponding carboxylic acid, while polymerization can result in the formation of trimers. These degradation pathways are often catalyzed by light, heat, and the presence of acid or base.

The N-Cbz protecting group is known for its general stability under a wide range of conditions, including many acidic and basic environments, as well as mild oxidizing conditions.[1] However, it is sensitive to catalytic hydrogenation, which is the standard method for its removal.[1]

Due to the reactive nature of the aldehyde group, proper storage and handling are crucial to prevent degradation and maintain the purity of the compound.

Recommended Storage and Handling

While specific long-term stability data for this compound is not extensively published, the following storage and handling guidelines are recommended based on the chemical properties of its functional groups.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |

| Light | Store in an amber or opaque container | To protect the compound from light-induced degradation. |

| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis of the carbamate and potential reactions with the aldehyde. |

Handling Precautions:

-

Handle in a well-ventilated area.[2]

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Use only non-sparking tools.[2]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve the aldehyde and N-Cbz functionalities.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, a stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[1] A forced degradation study can be performed to develop and validate such a method.

Forced Degradation Study Protocol (Illustrative)

This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized for this compound.

Caption: General Workflow for a Forced Degradation Study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal: Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Photolytic: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze by a validated stability-indicating HPLC method.

-

HPLC Method for Purity Assessment (Illustrative)

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase:

-

A: Water

-

B: Acetonitrile Gradient:

Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Column Temperature: 25°CTime (min) %B 0 30 20 80 25 80 26 30 30 30

Data Presentation of Stability Studies (Illustrative)

The results of stability studies should be presented in a clear and organized manner. The following tables are illustrative examples of how quantitative data from a forced degradation study and a long-term stability study could be presented.

Table 1: Forced Degradation Study Results (Illustrative)

| Stress Condition | Time (h) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| Control | 0 | 99.8 | ND | ND | 0.2 |

| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 2.1 | 14.8 |

| 0.1 M NaOH (RT) | 24 | 90.5 | 5.3 | 1.8 | 9.5 |

| 3% H₂O₂ (RT) | 24 | 78.9 | 15.6 | 3.4 | 21.1 |

| Thermal (60°C) | 48 | 98.1 | 0.8 | ND | 1.9 |

| Photolytic | 48 | 96.5 | 1.2 | 0.5 | 3.5 |

| ND: Not Detected; RT: Room Temperature |

Table 2: Long-Term Stability Study at 2-8°C (Illustrative)

| Time (months) | Assay (%) | Appearance | Total Impurities (%) |

| 0 | 99.7 | White to off-white solid | 0.3 |

| 3 | 99.6 | Conforms | 0.4 |

| 6 | 99.5 | Conforms | 0.5 |

| 12 | 99.3 | Conforms | 0.7 |

| 24 | 99.0 | Conforms | 1.0 |

Conclusion

This compound is a valuable synthetic intermediate, but its aldehyde functionality necessitates careful storage and handling to maintain its purity and integrity. Storage at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light is recommended. The stability of the compound should be monitored using a validated stability-indicating analytical method, such as HPLC. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the quality and reliability of this compound in their research and development activities.

References

Navigating the Procurement and Application of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a protected pyrrolidine ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide array of complex molecules and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and practical experimental methodologies related to this compound, serving as an essential resource for researchers in the field.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The following table summarizes a selection of vendors, providing key information to facilitate procurement for research and development purposes. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for specific batch data.

| Supplier | Product Number | CAS Number | Purity | Available Quantities |

| Benchchem | B1275099 | 276872-86-7 | 95% | Inquire |

| BLD Pharm | - | 276872-86-7 | - | Inquire |

| Sigma-Aldrich | PH000437 | 276872-86-7 | - | Discontinued |

| Sunway Pharm | CB13508 | 276872-86-7 | 97% | 100mg, 250mg, 1g, 5g, 25g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| CAS Number | 276872-86-7 | [1][2][3] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C or Room Temperature | [2][4] |

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and starting material purity.

Synthesis: Swern Oxidation of (1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol

This protocol describes a common method for the synthesis of this compound via the oxidation of the corresponding alcohol.

Materials:

-

(1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 to 1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.[5][6][7][8]

-

Alcohol Addition: Dissolve (1-(Benzyloxycarbonyl)pyrrolidin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification: Column Chromatography

Purification of the crude product is typically achieved by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Standard column chromatography setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis of the crude mixture.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region), the carbamate proton, and the protons of the pyrrolidine ring, including a downfield signal for the aldehydic proton.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carbamate, the aldehydic carbon, the aromatic carbons of the benzyl group, and the carbons of the pyrrolidine ring.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol is typically employed.[10][11]

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm) is appropriate.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of a research chemical like this compound.

Caption: Procurement workflow for a research chemical.

References

- 1. This compound | 276872-86-7 | Benchchem [benchchem.com]

- 2. 276872-86-7|this compound|BLD Pharm [bldpharm.com]

- 3. BENZYL 3-FORMYL-1-PYRROLIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - CAS:276872-86-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate from N-Cbz-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry, from the commercially available starting material N-Cbz-L-prolinol. Three common and effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. This document includes a comparative summary of these methods, detailed experimental procedures, and reaction pathway diagrams to guide researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a versatile chiral synthon used in the development of various therapeutic agents, including enzyme inhibitors.[1] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.[1] The starting material, N-Cbz-L-prolinol, is readily prepared by the reduction of N-Cbz-L-proline. The critical step in the synthesis of the target aldehyde is the selective oxidation of the primary alcohol of N-Cbz-L-prolinol. This note details three widely used, mild oxidation protocols that are well-suited for this transformation, minimizing side reactions and preserving the stereochemical integrity of the molecule.

Comparative Data of Oxidation Methods

The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of typical quantitative data for the Swern, Dess-Martin, and Parikh-Doering oxidations for the conversion of N-Cbz-L-prolinol to this compound.

| Oxidation Method | Typical Yield | Reaction Temperature | Key Reagents | Notes |

| Swern Oxidation | 85-95% | -78 °C to rt | Oxalyl chloride, DMSO, Triethylamine | Requires cryogenic temperatures; produces volatile and odorous byproducts (dimethyl sulfide).[2][3] |

| Dess-Martin Oxidation | 90-98% | Room Temperature | Dess-Martin Periodinane (DMP) | Operationally simple and proceeds under mild, neutral conditions; DMP can be shock-sensitive.[4][5] |

| Parikh-Doering Oxidation | 80-90% | 0 °C to rt | SO₃•pyridine, DMSO, Triethylamine | Can be run at non-cryogenic temperatures and is operationally simple.[6][7] |

Experimental Protocols

Starting Material: N-Cbz-L-prolinol can be synthesized by the reduction of N-Cbz-L-proline or purchased from commercial suppliers.

Swern Oxidation Protocol

This method utilizes an activated form of dimethyl sulfoxide (DMSO) to carry out the oxidation.[3]

Materials:

-

N-Cbz-L-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of anhydrous DMSO (2.7 equiv.) in anhydrous DCM dropwise over 5 minutes.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

Add a solution of N-Cbz-L-prolinol (1.0 equiv.) in anhydrous DCM dropwise over 10 minutes.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equiv.) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This protocol employs a hypervalent iodine compound for a mild and selective oxidation.[4]

Materials:

-

N-Cbz-L-prolinol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-